Menaquinone-9-13C6

Stable isotope labeling Mass spectrometry Internal standard

Select Menaquinone-9-13C6 for definitive LC-MS/MS quantitation of endogenous MK-9. This 13C6-labeled standard co-elutes with native menaquinone-9 on reversed-phase columns—eliminating deuterium's reverse isotope shift—while delivering a clean M+6 mass shift for interference-free SRM/MRM. ≥99 atom% 13C isotopic purity; ≥95% chemical purity. Corrects matrix-induced ionization suppression, SPE recovery losses, and source instability in plasma, tissue, fecal, fermented dairy, and natto analyses. The essential internal standard for long-chain menaquinone pharmacokinetic studies (t₁/₂ >3 days) and gut microbiome menaquinone profiling.

Molecular Formula C56H80O2
Molecular Weight 791.2 g/mol
Cat. No. B12052139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenaquinone-9-13C6
Molecular FormulaC56H80O2
Molecular Weight791.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i12+1,13+1,38+1,39+1,53+1,54+1
InChIKeyWCRXHNIUHQUASO-PESLFLFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menaquinone-9-13C6: Stable Isotope-Labeled Vitamin K2 Internal Standard for LC-MS/MS Quantification


Menaquinone-9-13C6 (MK-9-13C6) is a stable isotope-labeled derivative of menaquinone-9 (MK-9), a long-chain vitamin K2 homolog characterized by nine isoprene units in its side chain . MK-9 is a bacterially synthesized menaquinone found in fermented foods and the human gut microbiome, playing essential roles in electron transport and as a cofactor for γ-glutamyl carboxylase [1]. The 13C6-labeled variant incorporates six carbon-13 atoms at specific positions—C-4′, C-5, C-6, C-7, C-8, and C-8′—within the naphthoquinone core, resulting in a mass shift of M+6 (molecular weight ~791.19 g/mol versus ~785.25 g/mol for the unlabeled compound) [2]. This isotopic labeling enables precise quantitation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) when used as an internal standard, providing a structurally identical yet spectrometrically distinct calibrant .

Why Unlabeled MK-9 or Deuterated Analogs Cannot Replace Menaquinone-9-13C6 in Quantitative Bioanalytical Workflows


In LC-MS/MS-based quantitation of endogenous menaquinone-9, the use of an isotopically labeled internal standard is essential to correct for matrix effects, ionization suppression/enhancement, and recovery variability . Unlabeled MK-9 cannot serve this purpose because it co-elutes and shares the exact same mass-to-charge ratio (m/z) as the analyte, making chromatographic and mass spectrometric differentiation impossible . Deuterated MK-9 analogs (e.g., MK-9-d7) introduce different retention time shifts due to the reverse isotope effect of deuterium on reversed-phase chromatography, whereas 13C-labeled analogs exhibit minimal retention time perturbation relative to the native analyte . This chromatographic fidelity is critical for robust peak integration and accurate quantitation, particularly in complex biological matrices where baseline resolution from interfering species is challenging [1].

Quantitative Differentiation of Menaquinone-9-13C6: Head-to-Head Analytical Performance Data


Mass Shift and Isotopic Purity: Menaquinone-9-13C6 vs. Unlabeled MK-9

Menaquinone-9-13C6 incorporates six carbon-13 atoms at positions C-4′, C-5, C-6, C-7, C-8, and C-8′ within the naphthoquinone ring system, producing a nominal mass shift of M+6 relative to unlabeled menaquinone-9 . This isotopic substitution yields a molecular weight of approximately 791.19 g/mol (calculated for 13C6C50H80O2), compared to 785.25 g/mol for the native compound (C56H80O2) [1]. The isotopic enrichment is specified at ≥99 atom % 13C, ensuring that >99% of molecules carry the full six-carbon label .

Stable isotope labeling Mass spectrometry Internal standard

Chromatographic Co-Elution Fidelity: 13C6-Labeled MK-9 vs. Deuterated MK-9 Internal Standards

13C-labeled internal standards exhibit negligible chromatographic isotope effects under reversed-phase LC conditions, co-eluting precisely with the unlabeled analyte. In contrast, deuterium-labeled analogs (e.g., MK-9-d7) can show measurable retention time shifts due to the reverse isotope effect, where C-D bonds are slightly more polar than C-H bonds, leading to earlier elution in reversed-phase systems . This differential retention can compromise quantitation accuracy, particularly when matrix components partially co-elute with either the analyte or the internal standard [1].

LC-MS/MS Isotope effect Method validation

Comparative Biological Utilization: MK-9 vs. Phylloquinone (Vitamin K1) as γ-Glutamyl Carboxylase Substrate

In a rat liver model, the relative utilization of menaquinone-9 (MK-9) and phylloquinone (vitamin K1) as substrates for the microsomal vitamin K-dependent γ-glutamyl carboxylase was directly compared. Following warfarin administration to block vitamin K epoxide reductase, the accumulation of vitamin K epoxides was measured as a proxy for carboxylase activity [1]. When the liver contained equimolar amounts of phylloquinone and MK-9, the amount of phylloquinone epoxide present 1 hour after warfarin was four-fold higher than MK-9 epoxide [1].

Vitamin K metabolism Carboxylation Warfarin

Long-Chain Menaquinone Half-Life: MK-9 vs. MK-4 vs. Vitamin K1

Long-chain menaquinones, including MK-7, MK-8, and MK-9, exhibit markedly prolonged circulatory half-lives compared to phylloquinone (vitamin K1) and short-chain menaquinone-4 (MK-4) [1]. While MK-4 has a half-life of approximately 1–2 hours and vitamin K1 approximately 1 hour, MK-7, MK-8, and MK-9 persist in circulation for over 3 days [1][2]. This extended residence time is attributed to incorporation of long-chain menaquinones into circulating lipoproteins (VLDL, LDL) and their preferential distribution to extrahepatic tissues such as bone and vasculature [2].

Pharmacokinetics Half-life Bioavailability

Subcellular Localization: MK-9 vs. Phylloquinone in Rat Liver

The subcellular distribution of MK-9 and phylloquinone in rat liver was directly compared using differential centrifugation [1]. MK-9 epoxide, and to a lesser extent MK-9 itself, was preferentially localized in the mitochondrial fraction, whereas higher concentrations of phylloquinone were found in the microsomal fraction [1]. This differential compartmentalization suggests distinct metabolic roles and processing pathways for the two forms of vitamin K.

Subcellular fractionation Mitochondria Microsomes

Comparative Bioavailability and Absorption: MK-9 vs. MK-7

Among long-chain menaquinones, MK-9 exhibits extended circulatory persistence but lower oral absorption efficiency compared to MK-7 [1]. While MK-7 has been demonstrated to be the most efficiently absorbed and bioavailable form of vitamin K2, with serum concentrations that increase significantly and remain detectable for over 72 hours, MK-9 shows comparable or longer half-life but reduced absorption [1][2].

Bioavailability Absorption Vitamin K2

Key Application Scenarios for Menaquinone-9-13C6 in Bioanalytical and Nutritional Research


LC-MS/MS Quantitation of MK-9 in Fermented Foods (Cheese, Natto)

Menaquinone-9-13C6 is used as a stable isotope dilution internal standard for the accurate quantitation of endogenous MK-9 in fermented dairy products and natto. The 13C6-labeled standard corrects for matrix-induced ionization suppression and recovery losses during extraction and LC-ESI-MS/MS analysis, enabling method precision typically below 15% relative standard deviation [1]. The near-identical chromatographic retention of the 13C6-labeled and unlabeled MK-9 ensures robust peak area ratio calculation, while the M+6 mass shift eliminates spectral interference .

Pharmacokinetic and Tissue Distribution Studies of Long-Chain Menaquinones

In preclinical and clinical studies examining the extended half-life (>3 days) and extrahepatic distribution of long-chain menaquinones, MK-9-13C6 serves as an essential internal standard for quantifying MK-9 in plasma, lipoprotein fractions, and tissue homogenates [1]. Given the marked differences in subcellular localization (mitochondrial enrichment of MK-9 vs. microsomal localization of phylloquinone) and hepatic utilization efficiency, compound-specific quantitation is mandatory for accurate pharmacokinetic modeling .

Vitamin K Homolog Profiling in Gut Microbiome Metabolomics

The human gut microbiota synthesizes a spectrum of menaquinones, including MK-7, MK-8, MK-9, and MK-10. MK-9-13C6 enables targeted quantitation of MK-9 in fecal extracts, bacterial culture supernatants, and intestinal tissue samples. This is particularly valuable for studies investigating how dietary components modulate microbial menaquinone production, as MK-9 is one of the major long-chain homologs produced by lactic acid bacteria and colonic anaerobes [1].

Quality Control and Batch Release Testing of Vitamin K2 Dietary Supplements

For manufacturers and contract testing laboratories analyzing vitamin K2 supplements that contain multiple menaquinone forms, MK-9-13C6 provides a certified reference standard for MK-9 quantitation. The compound's high isotopic purity (≥99 atom % 13C) and defined chemical purity (≥95%) support compliance with method validation requirements for accuracy, precision, and linearity [1]. This is especially relevant for products derived from fermented sources where MK-9 is a naturally co-occurring component alongside MK-7 .

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